1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride
Description
1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride is a chemical compound that features a pyrrolidine ring attached to a butenyl chain, which is further linked to a methoxyphenoxy group
Properties
IUPAC Name |
1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-17-14-7-6-8-15(13-14)18-12-5-4-11-16-9-2-3-10-16;/h4-8,13H,2-3,9-12H2,1H3;1H/b5-4+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPSUQKPTROMQA-FXRZFVDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC=CCN2CCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OC/C=C/CN2CCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride typically involves the following steps:
Formation of the Butenyl Chain: The butenyl chain can be synthesized through a series of reactions starting from simple alkenes or alkynes.
Attachment of the Methoxyphenoxy Group: This step involves the reaction of the butenyl chain with a methoxyphenol derivative under suitable conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is then introduced through cyclization reactions involving appropriate precursors.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Addition: Addition reactions can occur at the double bond in the butenyl chain.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products .
Scientific Research Applications
1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological systems, including its potential effects on cellular pathways.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and the methoxyphenoxy group play crucial roles in binding to receptors or enzymes, modulating their activity. The compound may influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride include:
1-but-3-enylpyrrolidine: This compound shares the pyrrolidine ring but differs in the substituents attached to the butenyl chain.
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate: This compound has a similar butenyl chain but features different functional groups, leading to distinct biological activities.
The uniqueness of 1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride lies in its specific combination of functional groups, which confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
